molecular formula C18H22N2O3S B2974533 (E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide CAS No. 1334032-94-8

(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

Katalognummer: B2974533
CAS-Nummer: 1334032-94-8
Molekulargewicht: 346.45
InChI-Schlüssel: RBDFQWZSBUOZSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative intended for research and development purposes. Compounds within the sulfonamide class are of significant interest in medicinal chemistry and drug discovery, with documented activities against various biological targets. Related aryl sulfonamide structures have been explored as potent and isoform-selective inhibitors of ion channels, such as NaV1.7, which is a validated target for pain management . Furthermore, structurally similar (E)-configured sulfonamides have demonstrated strong binding affinity in molecular docking studies with kinase enzymes like EGFR, suggesting potential for oncology research . The molecular architecture of this compound, featuring an ethenesulfonamide core substituted with a pyridinylmethyl group and a 4-methylphenyl ring, presents a versatile scaffold for investigating protein-ligand interactions and structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary experiments to fully characterize the compound's properties and biological activity.

Eigenschaften

IUPAC Name

(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-16-5-7-17(8-6-16)9-13-24(21,22)20(11-12-23-2)15-18-4-3-10-19-14-18/h3-10,13-14H,11-12,15H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFQWZSBUOZSK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of its biological activity, including data from quantitative structure-activity relationship (QSAR) studies, experimental findings, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 E N 2 methoxyethyl 2 4 methylphenyl N pyridin 3 ylmethyl ethenesulfonamide\text{ E N 2 methoxyethyl 2 4 methylphenyl N pyridin 3 ylmethyl ethenesulfonamide}

Key Features:

  • Sulfonamide Group : Known for diverse biological activities, particularly in antibacterial and anticancer applications.
  • Aryl Substituents : Modifications in the aryl groups can significantly influence the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of (E)-N-Aryl-2-ethene-sulfonamide, including our compound of interest, exhibit potent anticancer activity. A study conducted on various derivatives demonstrated their ability to inhibit cancer cell proliferation effectively.

  • Inhibition Mechanism : The primary mechanism involves targeting microtubules, disrupting mitotic spindle formation, which is crucial for cell division. This action leads to apoptosis in cancer cells.
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR study involving 40 compounds based on (E)-N-Aryl-2-ethene-sulfonamide revealed significant correlations between structural features and anticancer activity. The study utilized multiple linear regression (MLR) and artificial neural networks (ANN) to predict biological activity based on molecular descriptors.
    Descriptor TypeKey DescriptorsCorrelation Coefficient
    ElectronicEHOMOE_{HOMO}R2=0.81R^2=0.81
    StericRindex,HA,HDR_{index},HA,HDR2=0.75R^2=0.75
  • IC50 Values : Experimental data showed that the IC50 values for several derivatives ranged from low micromolar to nanomolar concentrations, indicating high potency.

Case Studies

Several studies have documented the effects of (E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide on various cancer cell lines:

  • Prostate Cancer : A study highlighted its effectiveness against prostate cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.
    • Methodology : MTT assay was used to assess cell viability.
    • Findings : The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Breast Cancer : Another investigation focused on breast cancer cell lines, where the compound was shown to inhibit migration and invasion, critical factors in cancer metastasis.

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO₂N<) can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    RSO2NR R +H2OHClRSO3H+R NH2+R NH2\text{RSO}_2\text{NR R }+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{RSO}_3\text{H}+\text{R NH}_2+\text{R NH}_2
    Yields sulfonic acid (from the ethenesulfonamide backbone) and amines (2-methoxyethylamine and pyridin-3-ylmethylamine). The reaction rate is modulated by steric hindrance from the bulky substituents.

  • Basic Hydrolysis :
    RSO2NR R +OHRSO3+R NHR \text{RSO}_2\text{NR R }+\text{OH}^-\rightarrow \text{RSO}_3^-+\text{R NHR }
    Produces sulfonate salts and secondary amines. The electron-withdrawing pyridine ring may enhance reactivity .

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

The pyridin-3-ylmethyl group directs electrophiles to specific positions:

ReactionConditionsRegioselectivityProduct Example
NitrationHNO₃/H₂SO₄, 0–5°CMeta to the methyl group5-Nitro-pyridin-3-ylmethyl derivative
SulfonationH₂SO₄, SO₃Para to the methyl group4-Sulfo-pyridin-3-ylmethyl sulfonate

Pyridine’s inherent electron deficiency reduces EAS reactivity compared to benzene, but substituents can enhance it .

Oxidation Reactions

The ethene (-CH=CH-) and methylphenyl groups are oxidation targets:

SiteOxidizing AgentProductNotes
Ethene backboneKMnO₄ (aq)1,2-Diol (via dihydroxylation)Stereospecific syn addition
4-MethylphenylK₂Cr₂O₇/H⁺4-CarboxyphenylRequires strong acidic conditions

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen can act as a nucleophile or leaving group:

  • Alkylation :
    RSO2NH+R XRSO2NR R \text{RSO}_2\text{NH}+\text{R X}\rightarrow \text{RSO}_2\text{NR R }
    Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) .

  • Acylation :
    RSO2NH+R COClRSO2N COR R \text{RSO}_2\text{NH}+\text{R COCl}\rightarrow \text{RSO}_2\text{N COR R }
    Forms acylated sulfonamides under anhydrous conditions.

Coordination Chemistry

The sulfonamide and pyridine groups facilitate metal coordination:

Metal IonBinding SiteApplication ExampleReference
Zn(II)Sulfonamide O, Pyridine NEnzyme inhibition via mimicry
Cu(II)Pyridine NCatalytic oxidation reactions

Cross-Coupling Reactions

The ethene group may participate in Pd-catalyzed couplings:

Reaction TypeConditionsReagentsProduct Example
Heck CouplingPd(OAc)₂, PPh₃, BaseAryl halide → Substituted styrene2-(4-Methylphenyl)-styrene analog
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Boronic acid → Biaryl systemExtended conjugation system

Reduction of the Ethene Backbone

Catalytic hydrogenation converts the double bond to a single bond:
CH CHH2/Pd CCH2CH2\text{CH CH}\xrightarrow{\text{H}_2/\text{Pd C}}\text{CH}_2\text{CH}_2
This alters the molecule’s planarity and potentially its biological activity .

Key Research Findings

  • Synthetic Routes :

    • Analogous sulfonamides are synthesized via condensation of sulfonyl chlorides with amines (e.g., 2-methoxyethylamine and pyridin-3-ylmethylamine) .

    • The (E)-configuration is stabilized by steric hindrance between the 4-methylphenyl and pyridin-3-ylmethyl groups .

  • Reactivity Trends :

    • The pyridine ring’s electron-withdrawing nature increases sulfonamide acidity (pKa ~ 8–10) .

    • Substituents on the ethene backbone influence regioselectivity in cross-coupling reactions .

  • Applications :

    • Metal complexes of this compound could serve as catalysts or enzyme inhibitors .

    • Derivatives with oxidized methylphenyl groups show enhanced solubility for pharmaceutical formulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Diversity and Structural Features

The target compound’s uniqueness lies in its N-(2-methoxyethyl) and N-(pyridin-3-ylmethyl) substituents, which differ from the predominantly N-aryl or N-alkyl groups observed in analogues (Table 1). For example:

  • Electron-donating groups (e.g., 4-methylphenyl, methoxy) enhance solubility and π-π stacking interactions, as seen in (E)-N-(4-methoxyphenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6f) .
  • Electron-withdrawing groups (e.g., nitro, fluoro) in analogues like (E)-N-(4-fluoro-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6s) increase polarity and reactivity .

Key Structural Contrasts :

  • The 2-methoxyethyl group may improve solubility relative to bulkier aryl substituents .
Table 1: Substituent Comparison of Selected Analogues
Compound ID Ethene Substituent N-Substituent 1 N-Substituent 2 Key Features Reference
Target Compound 4-Methylphenyl 2-Methoxyethyl Pyridin-3-ylmethyl Heteroaromatic, flexible chain -
(E)-6d (6d) 4′-Methoxyphenyl 4-Fluorophenyl - Electron-withdrawing, aryl
(E)-6s (6s) 2′,4′,6′-Trimethoxy 4-Methoxy-3-nitrophenyl - Nitro group, high polarity
(E)-6p (6p) 2′,4′,6′-Trimethoxy 3-Hydroxy-4-methoxyphenyl - Hydroxy group, H-bond donor
(E)-6t (6t) 2′,4′,6′-Trimethoxy 3-Amino-4-methoxyphenyl - Amino group, redox-active
(E)-IIIa 4-Methoxystyryl 5-Chloro-8-hydroxyquinolin-7-yl - Quinoline moiety, halogenated
(E)-13 () p-Tolyl (2-(thiophen-2-yl)pyridin-3-yl)methyl - Thiophene-pyridine hybrid

Physicochemical and Spectral Properties

  • Melting Points : Aryl-substituted analogues (e.g., 6s, 6p) exhibit higher melting points (148–174°C) due to rigid structures and intermolecular interactions, whereas the target compound’s flexible 2-methoxyethyl group may lower its melting point .
  • 1H NMR Signatures :
    • The pyridin-3-ylmethyl group in the target compound would show aromatic protons at δ 7.0–8.5 ppm, similar to pyridine-containing analogues (e.g., δ 7.85 ppm for CH= in 6t) .
    • The 2-methoxyethyl group’s methylene protons (δ 3.3–3.7 ppm) and methoxy protons (δ 3.2–3.5 ppm) align with methoxy signals in 6s (δ 3.83–3.87 ppm) .
  • HRMS : Molecular ion peaks for analogues (e.g., [M+H]+ 395.1039 for 6p) match calculated values within 0.0024 Da error margins, suggesting high purity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(2-methoxyethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide?

The synthesis typically involves dehydration of hydroxy intermediates under controlled conditions. For example, a general procedure for analogous (E)-N-aryl-2-arylethenesulfonamides includes:

  • Reacting hydroxy intermediates (e.g., 2-hydroxy-N-substituted ethanesulfonamides) with catalytic acid (e.g., H2SO4) or base (e.g., DMAP) in polar solvents like pyridine.
  • Dehydration at elevated temperatures (e.g., 80–100°C) to form the ethenesulfonamide core, followed by purification via column chromatography and recrystallization .
  • Yield optimization often requires careful control of stoichiometry, solvent choice, and reaction time.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For example, chemical shifts in the aromatic region (δ 6.5–8.5 ppm) help identify pyridinyl and methylphenyl groups .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are standard for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) resolves challenges like twinning or disorder in the sulfonamide or pyridinyl moieties .
  • HRMS : Validates molecular weight and purity, with deviations <5 ppm indicating successful synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or crystallographic data for this compound?

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, DMAP in pyridine improves reaction efficiency for sulfonamide formation compared to non-catalytic methods .
  • Crystallographic Anomalies : Use the Cambridge Structural Database (CSD) to cross-reference bond lengths/angles. If data conflicts, re-refinement with SHELXL or alternative software (e.g., OLEX2) may resolve issues like thermal motion artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Analog Design : Introduce substituents at the methoxyethyl or pyridinyl groups to modulate steric/electronic effects. For example, replacing the 4-methylphenyl group with a trimethoxyphenyl moiety (as in related ethenesulfonamides) enhances microtubule-targeting activity .
  • Biological Assays : Pair synthetic modifications with in vitro cytotoxicity screens (e.g., against cancer cell lines) and tubulin polymerization assays to correlate structural changes with potency .

Q. How can computational methods enhance the understanding of this compound's interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to tubulin or kinases. Focus on key interactions (e.g., hydrogen bonds between the sulfonamide group and β-tubulin residues) .
  • MD Simulations : Simulate dynamic behavior in aqueous or membrane environments to assess stability and binding kinetics. Parameters like RMSD (<2 Å) indicate robust target engagement .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Control : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during sulfonamide formation. For example, L-proline derivatives can induce enantioselectivity in related acrylamide syntheses .
  • Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures ≥99% enantiomeric excess .

Methodological Notes

  • Data Validation : Cross-check experimental NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
  • Crystallographic Best Practices : Deposit raw data in the CSD to facilitate reproducibility and meta-analyses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.